1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-
Description
1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro- is a bicyclic lactone characterized by a fused tetrahydrofuran and dione structure. Its core framework consists of two fused furan rings, with one ring fully saturated (tetrahydro) and the other containing two ketone groups (dione). This compound serves as a key intermediate in organic synthesis, particularly for generating bioactive derivatives. For instance, Cartwright synthesized a related ferulic acid (FA) dilactone, 3,6-bis(4-hydroxy-3-methoxyphenyl)-tetrahydrofuro-[3,4-c]furan-1,4-dione, using FeCl3 or enzymatic oxidative coupling of ferulic acid .
Properties
CAS No. |
5653-81-6 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
1,3a,4,6a-tetrahydrofuro[3,4-c]furan-3,6-dione |
InChI |
InChI=1S/C6H6O4/c7-5-3-1-9-6(8)4(3)2-10-5/h3-4H,1-2H2 |
InChI Key |
XBGBTTWISZLLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(COC2=O)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofuro[3,4-c]furan-1,4-dione typically involves the radical coupling of ferulic acid. This process is catalyzed by peroxidase enzymes, leading to the formation of an 8-8-coupled ferulic acid dilactone . The reaction conditions often include the use of base or acid treatments to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production methods for tetrahydrofuro[3,4-c]furan-1,4-dione are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized catalytic systems, can be applied to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuro[3,4-c]furan-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of tetrahydrofuro[3,4-c]furan-1,4-dione include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Acids and bases: For catalyzing various reactions and optimizing conditions.
Major Products Formed
The major products formed from the reactions of tetrahydrofuro[3,4-c]furan-1,4-dione depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Identifiers
- Molecular Weight: 142.11 g/mol
- IUPAC Name: 1,3a,4,6a-tetrahydrofuro[3,4-c]furan-3,6-dione
- InChI: InChI=1S/C6H6O4/c7-5-3-1-9-6(8)4(3)2-10-5/h3-4H,1-2H2
- InChIKey: XBGBTTWISZLLNO-UHFFFAOYSA-N
- SMILES: C1C2C(COC2=O)C(=O)O1
- CAS Registry Number: 5653-81-6
Scientific Research Applications
While the primary application of 1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro- lies in its role as a core structure in various chemical syntheses and its potential as an antioxidant, its derivatives also exhibit significant biological activities [4, 7].
Antioxidant Activity:
Tetrahydrofuro[3,4-c]furan-1,4-dione exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress. A study focused on 1,4-disubstituted piperazine-2,5-dione derivatives found that these compounds, related to furofuran-1,4-diones, possess antioxidative activity . One compound, 9r , decreased ROS production, stabilized mitochondrial membrane potential, and promoted cell survival via an IL-6/Nrf2 positive-feedback loop, suggesting its potential as an antioxidant for treating diseases caused by oxidative stress .
Synthesis of Fused Heterocyclic Compounds:
1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro- and its derivatives are used in the synthesis of various fused heterocyclic compounds . For example, they can be used in the synthesis of 1H-pyrano[4,3-b]benzofuran-1-one derivatives via photochemical cyclization of substituted 4H-furo[3,2-c]pyran-4-ones .
Inhibitor Development:
Derivatives of dihydrophthalazine-1,4-dione have been identified as potent PARP10 inhibitors . These compounds also inhibit PARP15 and can rescue cells from apoptosis, highlighting their potential as chemical probes for studying the cellular roles of PARP10 and PARP15 .
Manassantin A Analogues:
The tetrahydrofuran core region of Manassantin A has been evaluated for its role in HIF-1 inhibition . This research provides insights into the structure-activity relationship of Manassantin A analogues .
- Antioxidant Activity of Piperazine-2,5-dione Derivatives: A study designed and synthesized a series of novel 1,4-disubstituted piperazine-2,5-diones and evaluated their antioxidative activities using a -induced oxidative stress model . Compound 9r was found to decrease ROS production and stabilize the mitochondrial membrane potential, promoting cell survival .
- Synthesis of 1H-pyrano[4,3-b]benzofuran-1-one Derivatives: A novel approach for synthesizing fused 1H-pyrano[4,3-b]benzofuran-1-ones was developed based on the photochemical reaction of 2,3-disubstituted 4H-furo[3,2-c]pyran-4-ones .
- PARP10 and PARP15 Inhibition: Novel 2,3-dihydrophthalazine-1,4-dione derivatives were designed and synthesized as potent PARP10 inhibitors . These compounds also inhibited PARP15 and rescued cells from apoptosis .
Mechanism of Action
The mechanism of action of tetrahydrofuro[3,4-c]furan-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can influence its biological activity . The specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The parent compound’s derivatives vary in substituents at the 3,6-positions, significantly altering their physical, chemical, and biological properties. Key examples include:
Physicochemical Properties
- Solubility : Methoxy- or phenyl-substituted derivatives (e.g., 60031-92-7, 918413-36-2) exhibit lower aqueous solubility but higher organic solvent compatibility compared to the parent compound .
- Stereochemistry : (-)-Eudesmin’s biological activity is stereospecific, underscoring the importance of chiral synthesis .
Biological Activity
Chemical Identity and Structure
1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro- (CAS No. 13962-76-0) is a bicyclic compound characterized by a fused furan and dione structure. Its molecular formula is C6H6O4, indicating the presence of four oxygen atoms which contribute to its reactivity and biological activity. The compound is notable for its potential applications in medicinal chemistry due to its diverse biological properties.
Antioxidant Properties
Research indicates that tetrahydrofuro[3,4-c]furan-1,4-dione exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that derivatives of this compound can effectively scavenge free radicals, thereby providing protective effects against cellular damage caused by oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that tetrahydrofuro[3,4-c]furan-1,4-dione can inhibit the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.
Enzyme Inhibition
Several studies have focused on the inhibitory effects of tetrahydrofuro[3,4-c]furan-1,4-dione on various enzymes:
- Cholinesterases : The compound has been evaluated for its inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical targets in Alzheimer's disease treatment. The IC50 values for these activities indicate moderate inhibition, suggesting that this compound could serve as a lead structure for developing anti-Alzheimer's agents.
- Cyclooxygenase (COX) Inhibition : Tetrahydrofuro[3,4-c]furan-1,4-dione has shown potential as a COX inhibitor, which is important for its anti-inflammatory effects. The inhibition of COX enzymes can reduce the production of prostaglandins that mediate inflammation and pain.
Cytotoxicity Studies
In cytotoxicity assays against various cancer cell lines (e.g., MCF-7 breast cancer cells), tetrahydrofuro[3,4-c]furan-1,4-dione exhibited varying degrees of cytotoxic effects. The structure-activity relationship (SAR) studies suggest that modifications to the furan ring can enhance or diminish cytotoxicity.
Case Studies
- Study on Antioxidant Activity : A study published in Pure and Applied Chemistry examined the antioxidant properties of furofuran derivatives. The results indicated that compounds similar to tetrahydrofuro[3,4-c]furan-1,4-dione showed significant radical scavenging activity with IC50 values comparable to established antioxidants .
- Enzyme Inhibition Study : Research highlighted in MDPI reported that certain derivatives of furofuran compounds demonstrated effective inhibition of cholinesterases with IC50 values ranging from 10 to 20 μM . This positions them as promising candidates for further development in Alzheimer's treatment.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
